Neuraminidase Inhibitory Activity: Ganoderenic Acid C vs. Inactive Class Analogs
Ganoderenic acid C exhibits measurable neuraminidase (NA) inhibitory activity against influenza virus strains, whereas several structurally related ganoderic acids—including ganoderic acid A, ganoderenic acid A, and ganoderic acid C2—show no detectable inhibitory activity in the same assay system [1]. This functional divergence is attributed to structural differences in the side chain, specifically the Δ20(22) double bond present in ganoderenic acid C versus the saturated C20-C22 bond in inactive analogs [1].
| Evidence Dimension | NA inhibitory activity (IC50, µM) against H1N1 and H5N1 influenza viruses |
|---|---|
| Target Compound Data | H1N1 NA IC50: 27.9 ± 0.3 µM; H5N1 NA IC50: 13.2 ± 2.2 µM |
| Comparator Or Baseline | Ganoderic acid A, ganoderenic acid A, and ganoderic acid C2: all >200 µM (no detectable inhibition) |
| Quantified Difference | Ganoderenic acid C shows at least 7.2-fold greater potency (lower IC50) than the detection threshold where comparators are inactive (>200 µM vs. 13.2-27.9 µM) |
| Conditions | In vitro neuraminidase inhibition assay against recombinant H1N1 (2009 pandemic strain) and H5N1 neuraminidase enzymes, with cytotoxicity CC50 measured in parallel |
Why This Matters
For antiviral screening programs or influenza drug discovery projects, substituting ganoderenic acid C with an inactive analog such as ganoderic acid A would yield a false-negative result and miss a tractable hit series.
- [1] Zhu, Q., Bang, T. H., Ohnuki, K., et al. Results of NA inhibition assay, cytotoxicity assay and SAR analysis of ganoderic acid triterpenoids. Sci. Rep. 2015, 5, 13194, Table 2. View Source
